molecular formula C8H14N4O2 B14864358 4-(Piperazine-1-carbonyl)imidazolidin-2-one

4-(Piperazine-1-carbonyl)imidazolidin-2-one

Cat. No.: B14864358
M. Wt: 198.22 g/mol
InChI Key: XGWZUFCBEIYXEF-UHFFFAOYSA-N
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Description

4-(Piperazine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features a five-membered ring structure with nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2

Chemical Reactions Analysis

Types of Reactions

4-(Piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted imidazolidin-2-ones .

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

4-(piperazine-1-carbonyl)imidazolidin-2-one

InChI

InChI=1S/C8H14N4O2/c13-7(6-5-10-8(14)11-6)12-3-1-9-2-4-12/h6,9H,1-5H2,(H2,10,11,14)

InChI Key

XGWZUFCBEIYXEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2CNC(=O)N2

Origin of Product

United States

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